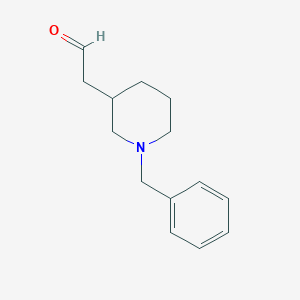
2-(1-Benzylpiperidin-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzylpiperidin-3-yl)acetaldehyde is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.30 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzyl group attached to the nitrogen atom and an acetaldehyde group at the 3-position of the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-3-yl)acetaldehyde typically involves the reaction of 1-benzylpiperidine with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of 3-(1-benzylpiperidin-4-yl)acrylonitrile as a starting material, which is then subjected to reduction and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzylpiperidin-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 2-(1-Benzylpiperidin-3-yl)acetic acid.
Reduction: 2-(1-Benzylpiperidin-3-yl)ethanol.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
2-(1-Benzylpiperidin-3-yl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(1-Benzylpiperidin-3-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as receptors and enzymes, to exert its effects. For example, it may act as a ligand for certain receptors in the brain, influencing neurotransmitter activity and potentially offering therapeutic benefits in neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Benzylpiperidin-2-yl)acetaldehyde
- 2-(1-Benzylpiperidin-4-yl)acetaldehyde
Uniqueness
2-(1-Benzylpiperidin-3-yl)acetaldehyde is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs. Its position of the acetaldehyde group on the piperidine ring can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
2-(1-benzylpiperidin-3-yl)acetaldehyde |
InChI |
InChI=1S/C14H19NO/c16-10-8-14-7-4-9-15(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,10,14H,4,7-9,11-12H2 |
Clé InChI |
VSBXJHJSMPWUDO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CC=C2)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
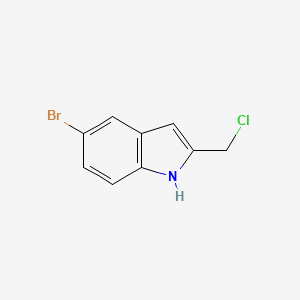
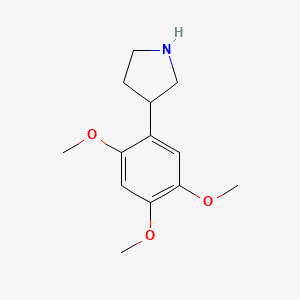

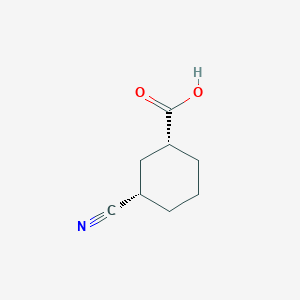
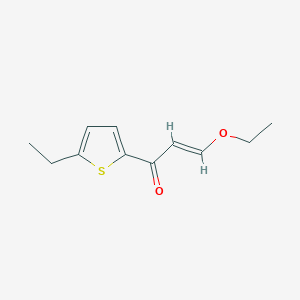
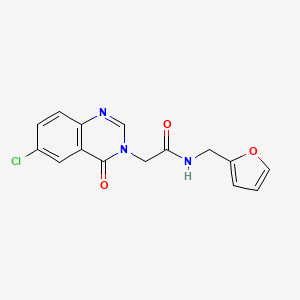
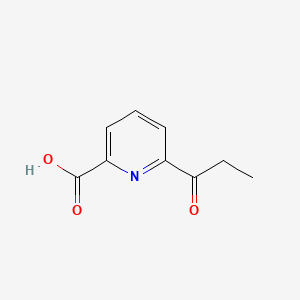
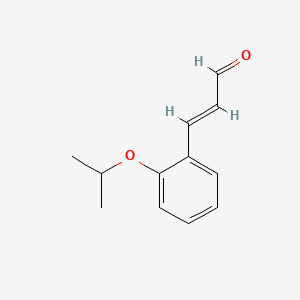
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
